tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate
Overview
Description
tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is an organosilicon compound with the molecular formula C14H32O3Si2. It is commonly used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary targets of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate are typically organic compounds, particularly alcohols . This compound is used as a protecting group in organic synthesis, where it reacts with alcohols to form silyl ethers .
Mode of Action
This compound interacts with its targets by forming a covalent bond with the hydroxyl (-OH) group of alcohols . This results in the formation of silyl ethers, which are more stable and less reactive than the original alcohol compounds .
Biochemical Pathways
The compound plays a crucial role in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This versatility makes it a valuable reagent in the synthesis of complex organic molecules.
Pharmacokinetics
It’s known that the compound has a boiling point of 74-80℃ (17 torr) and a density of 0890 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .
Result of Action
The result of the action of this compound is the formation of silyl ethers . These ethers are more stable and less reactive than the original alcohol compounds, allowing for further reactions to take place without interference from the protected alcohol group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of a base . The compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that silyl ethers, such as this compound, are commonly used in organic synthesis for the protection of alcohol groups . They react with alcohols in the presence of a base to form silyl ethers, which are more resistant to hydrolysis than their corresponding alcohols .
Cellular Effects
Silyl ethers are generally non-reactive and stable within cells, making them useful for protecting sensitive functional groups during biochemical reactions .
Molecular Mechanism
The molecular mechanism of Tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate involves the formation of silyl ethers. In the presence of a base, it reacts with alcohols to form silyl ethers . These ethers are more stable and less reactive than the original alcohol, allowing for selective reactions to occur at other sites within the molecule .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions . It is typically stored at 4 degrees Celsius . The long-term effects of this compound on cellular function have not been extensively studied.
Metabolic Pathways
Silyl ethers are generally stable and resistant to metabolic breakdown .
Transport and Distribution
Silyl ethers are generally lipophilic, suggesting that they may be able to pass through biological membranes .
Subcellular Localization
Due to its lipophilic nature, it may be found in lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-[(tert-butyldimethylsilyl)oxy]acetic acid in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the tert-butyldimethylsilyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting group.
Common Reagents and Conditions
Imidazole: Used as a catalyst in the synthesis of this compound.
Dimethylformamide: Common solvent for the reaction.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include the deprotected alcohol or carboxylic acid, along with tert-butyldimethylsilyl derivatives .
Scientific Research Applications
tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules to study their functions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another organosilicon compound with similar protecting group properties.
Mandelic acid di(tert-butyldimethylsilyl): Used as a protecting group for hydroxyl groups in organic synthesis.
Uniqueness
This compound is unique due to its dual silyl protecting groups, which provide enhanced stability and protection for sensitive functional groups during complex synthetic processes .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si2/c1-13(2,3)18(7,8)16-11-12(15)17-19(9,10)14(4,5)6/h11H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFJWHUFDQPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132216 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67226-76-0 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67226-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.